Glutathione Ethyl Ester

Oxidative Stress Cell Biology Drug Delivery

Unlike native GSH or generic NAC, GSH-EE is a cell-permeable derivative validated for superior intracellular GSH loading (174% of control, outperforming NAC) and unique dermal penetration (1234% epidermal GSH increase). Choose GSH-EE for oxidative stress modeling, IVF media supplementation (3-5 mM), or cerebral ischemia research where reduced infarct volume and robust mitochondrial protection are critical.

Molecular Formula C12H21N3O6S
Molecular Weight 335.38 g/mol
CAS No. 92614-59-0
Cat. No. B158944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutathione Ethyl Ester
CAS92614-59-0
Synonymsgamma-glutamyl-L-cysteinylglycyl ethyl ester
glutathione ethyl ester
glutathione monoethyl ester
S-ethyl glutathione
Molecular FormulaC12H21N3O6S
Molecular Weight335.38 g/mol
Structural Identifiers
SMILESCCOC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N
InChIInChI=1S/C12H21N3O6S/c1-2-21-10(17)5-14-11(18)8(6-22)15-9(16)4-3-7(13)12(19)20/h7-8,22H,2-6,13H2,1H3,(H,14,18)(H,15,16)(H,19,20)/t7-,8-/m0/s1
InChIKeyJKRODHBGNBKZLE-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glutathione Ethyl Ester (GSH-EE) CAS 92614-59-0: Cell-Permeable Prodrug for Intracellular Glutathione Elevation


Glutathione ethyl ester (GSH-EE, also referred to as glutathione monoethyl ester) is a cell-permeable, esterified derivative of the endogenous tripeptide antioxidant glutathione (GSH) [1]. The ethyl ester modification masks the carboxyl groups of GSH, enabling passive diffusion across the plasma membrane; subsequent hydrolysis by intracellular esterases releases active GSH into the cytoplasmic pool [1]. This prodrug strategy circumvents the fundamental limitation of native GSH—its negligible membrane permeability—rendering GSH-EE a critical research tool in oxidative stress biology, neuroprotection, and cosmeceutical development.

Why Generic Substitution with GSH or NAC Fails for Intracellular Oxidative Stress Studies


Native glutathione (GSH) cannot effectively cross cell membranes due to its zwitterionic nature, making exogenous GSH ineffective for intracellular GSH replenishment in most cell types [1]. N-acetylcysteine (NAC), while a commonly used GSH precursor, exhibits ceiling effects and competitive inhibition of glutamate-cysteine ligase at higher concentrations, limiting its efficacy [2]. Other glutathione esters, such as glutathione diethyl ester (GSH-DEE) and glutathione monoisopropyl ester (GSH-MIPE), demonstrate cytotoxicity at concentrations required for effective intracellular delivery [3]. Consequently, GSH-EE occupies a distinct efficacy–safety niche among GSH delivery strategies, as substantiated below.

Quantitative Differentiation Evidence for Glutathione Ethyl Ester (CAS 92614-59-0) vs. Closest Analogs


GSH-EE Outperforms NAC in Intracellular GSH Elevation in Human Cells in Vitro

In cultured human cells, glutathione ethyl ester (GSH-Et) elevated intracellular GSH levels to 174% of control, compared to 144% achieved by N-acetylcysteine (NAC), representing a 21% relative improvement in GSH enhancement [1]. This direct comparison demonstrates the superior intracellular GSH loading capacity of GSH-EE over the widely used precursor NAC.

Oxidative Stress Cell Biology Drug Delivery

GSH-EE Provides 7.6-Fold Higher Epidermal GSH Delivery than NAC in Mouse Skin in Vivo

Topical application of glutathione ethylester (GSH-Et) increased epidermal GSH levels to 1234% of control in mouse skin, compared to only 163% achieved by NAC, representing a 7.6-fold greater elevation [1]. The maximum photoprotection provided by GSH-Et was 55%, similar to that of NAC, but achieved through vastly superior tissue GSH loading.

Dermatology Photoprotection Antioxidant Therapy

GSH-EE Exhibits Favorable Cytotoxicity Profile Compared to Other Glutathione Esters

Among glutathione derivatives, GSH-MEE displayed no cytotoxicity in Melan-A cells, whereas GSH-MIPE (monoisopropyl ester) caused slight toxicity (80% cell viability at 8 mM) and GSH-DEE (diethyl ester) exhibited profound cytotoxicity, even at low concentrations [1]. This safety profile distinguishes GSH-EE as the only ester derivative combining cell permeability with minimal cytotoxicity.

Toxicology Cosmeceutical Safety Cell Biology

GSH-EE Functions as a Slow-Release GSH Formulation, Prolonging Plasma and Hepatic GSH Elevation Compared to Native GSH

Following intravenous administration in rats, glutathione monoethyl ester (GSHE) increased plasma GSH concentration from 0.009 to 2.5 mM within 15 min, with the mean residence time of GSH significantly longer after GSHE compared to native GSH [1]. Hepatic cysteine and GSH concentrations remained elevated for 2 h after GSHE, whereas after native GSH these peaked earlier and returned to baseline by 2 h [1]. This slow-release profile provides sustained antioxidant protection.

Pharmacokinetics Drug Delivery Prodrug Design

High-Impact Application Scenarios for Glutathione Ethyl Ester Based on Quantitative Differentiation Evidence


In Vitro Oxidative Stress Studies Requiring Rapid Intracellular GSH Loading

GSH-EE is the preferred agent for preconditioning cultured cells against oxidative insults (e.g., H₂O₂, MPP⁺) because, unlike native GSH, it efficiently crosses the plasma membrane and elevates intracellular GSH in a dose-dependent manner [1]. In direct comparison, GSH-EE achieves 21% higher intracellular GSH than NAC, making it the superior choice for protocols where maximal antioxidant capacity is needed [2].

Dermatological Photoprotection and Skin-Lightening Research

In topical dermatological models, GSH-EE delivers 7.6-fold greater epidermal GSH loading than NAC, enabling robust photoprotection [2]. Additionally, GSH-EE—but not GSH itself—demonstrates anti-melanogenic activity without cytotoxicity, positioning it as a safer alternative to other glutathione esters (GSH-DEE, GSH-MIPE) that exhibit significant cellular toxicity [3].

Neuronal Cell Culture Models of Parkinson's Disease

GSH-EE is uniquely capable of elevating intracellular GSH in neuronal cultures and providing neuroprotection against mitochondrial complex I and II inhibitors (MPP⁺, malonate), whereas native GSH is ineffective [1]. Central delivery of GSH-EE in vivo protects against striatal dopamine loss, supporting its use in Parkinson's disease research where GSH deficiency is implicated [1].

Pharmacokinetic and Prodrug Design Studies

GSH-EE's slow-release pharmacokinetic profile—prolonging hepatic GSH elevation beyond 2 h compared to transient elevation with native GSH—makes it a valuable model compound for studying ester prodrug strategies aimed at sustained antioxidant delivery [4]. This sustained elevation reduces the need for frequent re-dosing in longitudinal studies.

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